O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate
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Overview
Description
O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate typically involves the reaction of 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylic acid with tert-butyl and methyl esters under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
- 2-Azabicyclo[3.1.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester
Uniqueness
O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl and methyl ester groups.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(10(15)17-4)7-9(14)8-13/h9H,5-8H2,1-4H3 |
InChI Key |
ITXJHAFQCXVFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C(=O)OC |
Origin of Product |
United States |
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